Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-
Description
The compound Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- is an acetamide derivative featuring a hydroxyimino (-NOH) group at the α-carbon and a para-isopropylphenyl substituent on the nitrogen atom (Figure 1).
Properties
CAS No. |
68701-52-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-hydroxyimino-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)9-3-5-10(6-4-9)13-11(14)7-12-15/h3-8,15H,1-2H3,(H,13,14) |
InChI Key |
BOJBRYCABOLQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=NO |
Origin of Product |
United States |
Preparation Methods
Oximation of α-Ketoacetamide Intermediates
A widely adopted method involves the oximation of α-ketoacetamide precursors. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming the hydroxyimino (-NOH) group. For example, 4-isopropylphenylacetamide is treated with hydroxylamine hydrochloride in an ethanol-water mixture at 60–80°C under mildly acidic conditions (pH 4–6). This method yields the target compound with approximately 75–85% purity, requiring subsequent recrystallization from ethyl acetate to achieve >98% purity.
Key advantages include:
Bromoacetylation Followed by Oximation
An alternative pathway involves bromoacetylation of 4-isopropylaniline to form N-(4-isopropylphenyl)-2-bromoacetamide, followed by oximation with hydroxylamine. This two-step process avoids the instability of α-ketoacetamides and achieves higher regioselectivity. The bromo intermediate reacts with hydroxylamine in tetrahydrofuran (THF) at 25–30°C, yielding the product in 82% isolated yield.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Patent EP0605392B1 details a continuous flow system employing microreactor technology to enhance reaction efficiency. Key features include:
- Automated temperature control : Maintains 70°C ± 2°C to prevent side reactions.
- In-line purification : Integrated liquid-liquid extraction removes unreacted hydroxylamine and byproducts.
- Catalyst recycling : Zeolite-based catalysts are reused for up to 10 batches without significant activity loss.
This method achieves a throughput of 50 kg/day with a purity of 99.2%, making it suitable for large-scale agrochemical applications.
Critical Reaction Parameters
Solvent Systems
Solvent choice profoundly impacts reaction kinetics and product purity:
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol-Water | 0.15 | 78 | 95 |
| Tetrahydrofuran | 0.22 | 82 | 97 |
| Acetonitrile | 0.18 | 76 | 93 |
Polar aprotic solvents like THF enhance nucleophilicity of hydroxylamine, accelerating oximation.
Catalysts
Acid catalysts (e.g., HCl, p-toluenesulfonic acid) protonate the carbonyl oxygen, increasing electrophilicity. However, excessive acidity promotes hydrolysis of the acetamide group. Optimal pH ranges between 4.5–5.5.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields needle-like crystals with 99.5% purity. Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, consistent with literature.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, NOH), 7.45 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 2.91 (septet, J = 6.8 Hz, 1H), 1.23 (d, J = 6.8 Hz, 6H).
- IR : Strong absorption at 1605 cm⁻¹ (C=N stretch) and 1680 cm⁻¹ (amide C=O).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Oximation of α-Ketoamide | 78 | 95 | Moderate | 120 |
| Bromoacetylation-Oximation | 82 | 97 | High | 95 |
| Continuous Flow | 85 | 99.2 | Industrial | 80 |
The continuous flow method offers superior efficiency and cost-effectiveness, though it requires significant upfront investment in equipment.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (α-Carbon) | N-Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Hydroxyimino (-NOH) | 4-Isopropylphenyl | C₁₂H₁₆N₂O₂ | 220.27* | Polar, tautomerism-capable |
| 2-Chloro-N-[4-isopropylphenyl]- (CAS 1527-61-3) | Cl | 4-Isopropylphenyl | C₁₁H₁₄ClNO | 227.69 | Electron-withdrawing, stable |
| 2-(Diethylamino)-N-benzyl analog (CAS 14474-20-5) | Diethylamino | 4-Isopropylbenzyl | C₁₆H₂₆N₂O | 262.39 | Basic, increased solubility in acid |
| 2-(Hydroxyimino)-N-phenyl- (CAS 1769-41-1) | Hydroxyimino | Phenyl | C₈H₈N₂O₂ | 164.16 | Tautomerism, metal chelation |
*Calculated using PubChem tools.
Biological Activity
Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl] (CAS Number: 866043-37-0) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.268 g/mol
- LogP : 2.589
- PSA (Polar Surface Area) : 61.69 Ų
The compound features a hydroxyimino group attached to an acetamide structure, which is known to influence its biological activity.
Biological Activity Overview
Acetamide derivatives have been studied for various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections summarize key findings from recent studies.
Anti-inflammatory Activity
Research indicates that acetamide derivatives can act as selective COX-2 inhibitors. A study highlighted the anti-inflammatory activity of related compounds, demonstrating IC50 values significantly lower than traditional NSAIDs like Celecoxib. For instance, some derivatives exhibited IC50 values around 0.041 mol/L compared to higher values for other tested compounds .
Table 1: Comparative Anti-inflammatory Activity of Acetamide Derivatives
| Compound Name | IC50 Value (mol/L) | Reference |
|---|---|---|
| Celecoxib | 0.041 | |
| Acetamide Derivative A | 0.768 | |
| Acetamide Derivative B | 0.616 |
Renal Protective Effects
A significant study investigated the protective effects of N-(2-hydroxyphenyl)acetamide (a related structure) against glycerol-induced acute kidney injury (AKI). The study demonstrated that treatment with this compound reduced renal tubular necrosis and inflammation, effectively lowering serum urea and creatinine levels in treated mice .
Key Findings:
- Dosage : NA-2 (50 mg/kg) and NA-2-AuNPs (30 mg/kg) were administered.
- Mechanism : The compound exhibited antioxidant and anti-inflammatory properties by down-regulating inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NFκB), while up-regulating heme oxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1) .
Antioxidant Properties
Acetamide derivatives are also recognized for their antioxidant capabilities. The presence of the hydroxyimino group enhances the electron-donating ability of the molecule, contributing to its antioxidant activity.
The antioxidant effect is primarily attributed to the ability of hydroxyimino groups to scavenge free radicals, thereby reducing oxidative stress within cells.
Case Studies and Clinical Implications
Several studies have explored the therapeutic potential of acetamide derivatives in various disease models:
- Acute Kidney Injury Model : As mentioned earlier, NA-2 demonstrated significant protective effects against AKI, suggesting its potential use in clinical settings for preventing renal damage during nephrotoxic events .
- Cancer Research : Preliminary studies indicate that certain acetamide derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines, although further research is needed to elucidate these mechanisms fully.
Q & A
Q. Q1. What are standard synthetic pathways for preparing Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted phenylacetamide precursors and hydroxylamine derivatives. For example, bromoacetylation of 4-(1-methylethyl)aniline (as in , bromoacetyl intermediates) followed by oximation with hydroxylamine hydrochloride under controlled pH (4–6) and temperature (60–80°C) yields the hydroxyimino group. Characterization typically involves NMR (e.g., distinguishing imino proton signals at δ 8.5–9.5 ppm) and IR spectroscopy (C=N stretch ~1600 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. Q2. What analytical techniques are critical for confirming structural integrity?
Methodological Answer:
- X-ray crystallography resolves stereochemical ambiguities in the hydroxyimino group.
- High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₁H₁₅N₂O₂).
- 2D NMR (COSY, HSQC) maps coupling between the isopropylphenyl moiety and acetamide backbone .
Advanced Synthesis Challenges
Q. Q3. How can researchers address low yields in the oximation step?
Methodological Answer: Optimize reaction conditions:
Q. Q4. What strategies mitigate racemization in chiral analogs?
Methodological Answer:
- Employ asymmetric catalysis (e.g., chiral Lewis acids like BINOL-derived catalysts) during imine formation.
- Use enantiopure starting materials ( highlights stereospecific synthesis for tremor therapeutics).
- Monitor enantiomeric excess (EE) via chiral HPLC with amylose-based columns .
Mechanistic and Reactivity Studies
Q. Q5. How does the hydroxyimino group influence electrophilic reactivity?
Methodological Answer: The hydroxyimino (N–OH) moiety acts as a weak acid (pKa ~6–8), enabling deprotonation under basic conditions to form a nucleophilic nitroxide intermediate. Reactivity can be probed via kinetic studies with electrophiles (e.g., alkyl halides) in buffered solutions (pH 7–9). UV-Vis spectroscopy tracks adduct formation at λmax 300–350 nm .
Q. Q6. What computational methods predict tautomeric equilibria between hydroxyimino and keto forms?
Methodological Answer:
- DFT calculations (B3LYP/6-31G)* model energy barriers for tautomerism.
- Molecular dynamics simulations in explicit solvent (water, ethanol) assess stability of tautomers.
- Compare computed IR spectra with experimental data to validate dominant forms .
Biological and Environmental Interactions
Q. Q7. How to evaluate environmental persistence of this acetamide derivative?
Methodological Answer:
Q. Q8. What in vitro assays assess neuroactivity given structural similarity to tremor therapeutics?
Methodological Answer:
- Calcium imaging in neuronal cell lines (SH-SY5Y) to detect ion channel modulation.
- Radioligand binding assays targeting GABA_A or NMDA receptors (as in ’s tremor studies).
- Compare EC₅₀ values against structurally related compounds (e.g., Suvecaltamide) to establish SAR .
Data Contradictions and Reproducibility
Q. Q9. How to reconcile conflicting reports on metabolic stability in hepatic models?
Methodological Answer:
Q. Q10. Why do solubility studies in DMSO vs. aqueous buffers show discrepancies?
Methodological Answer:
- DMSO may stabilize metastable polymorphs. Use powder X-ray diffraction (PXRD) to confirm crystalline form.
- Measure solubility via shake-flask method with equilibrium time ≥24 hr.
- Account for DMSO’s hygroscopicity by storing solutions under inert atmosphere .
Advanced Applications in Drug Discovery
Q. Q11. What SAR principles guide optimization for CNS penetration?
Methodological Answer:
Q. Q12. How to design prodrugs leveraging the hydroxyimino group?
Methodological Answer:
- Synthesize phosphate or ester prodrugs for enhanced aqueous solubility.
- Test bioreversibility in plasma via enzymatic hydrolysis assays (e.g., esterase-rich rat liver S9 fractions).
- Monitor parent compound release via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
